Agonist vs. Antagonist Functional Identity: Urotensin II (114-124), human (TFA) Versus UFP-803
Urotensin II (114-124), human (TFA) functions as a full agonist at the human UT receptor, eliciting concentration-dependent intracellular calcium mobilization in recombinant HEK-293 cells with an EC50 of 0.62 ± 0.17 nM (n=6) [1]. In contrast, UFP-803 (a modified U-II(4-11) analog) behaves as a silent antagonist in the majority of in vitro and in vivo assays; it competitively antagonizes U-II-induced contractions in the rat aorta with a pIC50 of 7.46 but retains no meaningful agonist activity under standard assay conditions . This functional dichotomy — robust calcium flux agonism versus competitive antagonism — defines their mutually exclusive applications in GPCR signaling studies.
| Evidence Dimension | Functional activity at human UT receptor (GPR14) |
|---|---|
| Target Compound Data | EC50 = 0.62 ± 0.17 nM for calcium mobilization (agonist) |
| Comparator Or Baseline | UFP-803: pIC50 = 7.46 for antagonism of U-II-induced contraction; silent antagonist with minimal residual agonist activity |
| Quantified Difference | Target is a nanomolar-potency agonist; comparator is an antagonist with no measurable agonist efficacy in standard assays |
| Conditions | Target: HEK-293 cells expressing recombinant human GPR14 (calcium flux assay); Comparator: rat aorta contraction assay |
Why This Matters
Procurement decisions hinge on whether the experimental objective is to activate the UT receptor (requires Urotensin II) or to block endogenous U-II signaling (requires an antagonist such as UFP-803); substituting one for the other would invert the expected functional readout and invalidate the experimental design.
- [1] Ames RS, Sarau HM, Chambers JK, et al. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature. 1999;401(6750):282-286. View Source
